molecular formula C9H5BrN2 B597343 7-bromo-1H-indole-4-carbonitrile CAS No. 1258959-58-8

7-bromo-1H-indole-4-carbonitrile

Cat. No.: B597343
CAS No.: 1258959-58-8
M. Wt: 221.057
InChI Key: SXFQLUABASHALO-UHFFFAOYSA-N
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Description

7-bromo-1H-indole-4-carbonitrile is a chemical compound belonging to the indole family, characterized by a bromine atom at the 7th position and a cyano group at the 4th position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-indole-4-carbonitrile typically involves the bromination of 1H-indole-4-carbonitrile. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted indoles, while oxidation and reduction can lead to different functionalized indole derivatives .

Scientific Research Applications

7-bromo-1H-indole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. The bromine and cyano groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1H-indole-2-carbonitrile
  • 4-cyanoindole
  • 5-bromo-1H-indole-2-carboxamide

Uniqueness

7-bromo-1H-indole-4-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-bromo-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFQLUABASHALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C#N)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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